N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzonitrile with 2-methyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents might be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism by which N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N4-(4-aminophenyl)pyrimidine-4,6-diamine: Lacks the methyl and p-tolyl groups.
2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine: Lacks the 4-aminophenyl group.
Uniqueness
N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine is unique due to the presence of both the 4-aminophenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. These substituents might enhance its binding affinity to specific molecular targets or alter its physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-(4-aminophenyl)-2-methyl-6-N-(4-methylphenyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)22-17-11-18(21-13(2)20-17)23-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFIOINTHKIWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.